2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)acetonitrile

Description

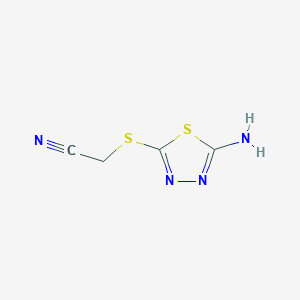

Structure

3D Structure

Properties

IUPAC Name |

2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N4S2/c5-1-2-9-4-8-7-3(6)10-4/h2H2,(H2,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBVBOQVOUOWILA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C#N)SC1=NN=C(S1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)acetonitrile typically involves the reaction of 5-amino-1,3,4-thiadiazole-2-thiol with chloroacetonitrile. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like acetone . The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)acetonitrile can undergo various chemical reactions, including:

Oxidation: The thiol group in the thiadiazole ring can be oxidized to form disulfides or sulfonic acids.

Reduction: The nitrile group can be reduced to form primary amines.

Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed

Oxidation: Disulfides, sulfonic acids.

Reduction: Primary amines.

Substitution: Various substituted thiadiazole derivatives.

Scientific Research Applications

2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)acetonitrile is a heterocyclic compound containing a thiadiazole ring, which has received attention for its potential biological activities and distinctive structural features.

Scientific Research Applications

2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)acetonitrile is used in chemistry as a building block for synthesizing complex molecules. It is also studied in biology for its antimicrobial and antifungal properties and in medicine as a potential anticancer agent and urease inhibitor. The 2-amino-1,3,4-thiadiazole derivatives have demonstrated higher antimicrobial activity compared to standard drugs and can be considered lead compounds for drug synthesis .

The biological activity of 2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)acetonitrile is mainly due to its antimicrobial properties. Research indicates that 1,3,4-thiadiazole ring derivatives exhibit antibacterial, antifungal, and antitubercular effects. Derivatives of 2-amino-1,3,4-thiadiazole may be an excellent scaffold for future pharmacologically active 1,3,4-thiadiazole derivatives, considering the reactivity of the amine group in the derivatization process .

Antimicrobial Activity

Thiadiazole derivatives have demonstrated efficacy against various pathogens. Compounds containing the thiadiazole ring have shown activity against Gram-positive and Gram-negative bacteria. Certain derivatives have exhibited minimum inhibitory concentration (MIC) values lower than standard antibiotics. Specific derivatives demonstrated MIC values of 31.25 μg/mL against E. coli and Streptococcus pyogenes, outperforming conventional drugs. Some 2-amino-1,3,4-thiadiazoles substituted at C-5 of the thiadiazole ring with the phenyl or phenol group showed moderate to significant antibacterial and antifungal activities against Gram-positive bacteria (S. aureus and B. cereus), Gram-negative bacteria (E. coli and P. aeruginosa) and fungal strains (A. niger and Aspergillus fumigatus) compared to standard drugs, streptomycin, and fluconazole .

Chemical Reactions

2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)acetonitrile can undergo oxidation, reduction, and substitution reactions.

- Oxidation The thiol group in the thiadiazole ring can be oxidized to form disulfides or sulfonic acids using oxidizing agents like hydrogen peroxide and potassium permanganate.

- Reduction The nitrile group can be reduced to form primary amines using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

- Substitution The amino group can participate in nucleophilic substitution reactions to form various derivatives using nucleophiles like alkyl halides or acyl chlorides in the presence of a base.

Physicochemical Properties

Mechanism of Action

The biological activity of 2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)acetonitrile is primarily attributed to its ability to interact with specific enzymes and receptors. For example, as a urease inhibitor, it binds to the active site of the urease enzyme, preventing the hydrolysis of urea into ammonia and carbon dioxide . This inhibition is crucial for its potential use in treating infections caused by urease-producing bacteria such as Helicobacter pylori .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Substituent Variations and Physicochemical Properties

The compound’s analogues differ primarily in substituents on the thiadiazole ring or attached aromatic systems. Key comparisons include:

Table 1: Melting Points and Yields of Selected Analogues

Key Observations :

- Electron-donating groups (e.g., methyl in 3c) increase melting points compared to electron-withdrawing groups (e.g., nitro in 3j), likely due to enhanced crystallinity from non-polar interactions .

- Macrocyclic bis-thiadiazoles (e.g., 2d) exhibit exceptionally high melting points (>200°C), attributed to intermolecular hydrogen bonding and sulfur-sulfur interactions .

- The dihydroartemisinin derivative (4i) shows moderate melting points, balancing the rigidity of the artemisinin backbone with the flexibility of the thioethoxy linker .

Thiadiazole Nucleophilicity :

The 5-amino-1,3,4-thiadiazole-2-thiol group acts as a potent nucleophile in SN2 reactions. For example, it reacts with α-D-glucopyranosyl bromide under basic conditions (NaOH/acetone) to form β-configured glycosides with high stereoselectivity . This contrasts with less nucleophilic thioethers (e.g., methylthio derivatives), which require harsher conditions.

Thioetherification Efficiency :

- Benzylthio substituents (e.g., in compound 5h) achieve higher yields (88%) compared to ethylthio (78%) or methylthio (79%) groups, likely due to improved leaving-group ability and stabilization of intermediates .

- Halogenated aryl derivatives (e.g., 3g, 3h) show moderate yields (54–71%), with bromine substituents offering better reactivity than chlorine .

Critical Analysis of Structural Advantages

- Nitrile group : The acetonitrile moiety in the target compound may improve solubility in polar solvents compared to ketone or aryl analogues, though this requires experimental validation.

Biological Activity

2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)acetonitrile is a heterocyclic compound featuring a thiadiazole moiety that has garnered attention for its potential biological activities. This article explores the compound's antimicrobial properties, mechanisms of action, and its potential as a scaffold for drug development.

Chemical Structure and Properties

The compound has the following characteristics:

- Chemical Formula : C₄H₄N₄S₂

- Molecular Weight : 172.23 g/mol

- CAS Number : 72836-34-1

Biological Activity Overview

The biological activity of 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)acetonitrile is primarily associated with its antimicrobial properties. Research indicates that derivatives of the 1,3,4-thiadiazole ring exhibit a range of biological activities including antibacterial, antifungal, and antitubercular effects.

Antimicrobial Activity

Numerous studies have demonstrated the efficacy of thiadiazole derivatives against various pathogens:

-

Antibacterial Properties :

- Compounds containing the thiadiazole ring have shown significant activity against both Gram-positive and Gram-negative bacteria. For instance, certain derivatives exhibited minimum inhibitory concentration (MIC) values significantly lower than standard antibiotics like ofloxacin and cefepime .

- A study highlighted that specific derivatives demonstrated MIC values of 31.25 μg/mL against E. coli and Streptococcus pyogenes, outperforming conventional drugs .

- Antifungal Activity :

- Comparative Efficacy :

The mechanisms through which these compounds exert their biological effects are multifaceted:

- Cell Wall Disruption : Many thiadiazole derivatives disrupt bacterial cell wall synthesis.

- Enzyme Inhibition : They may inhibit key enzymes involved in metabolic pathways critical for bacterial survival.

Research Findings and Case Studies

A selection of research findings illustrates the compound's potential:

Q & A

(Basic) What are the standard synthetic routes for preparing 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)acetonitrile and its derivatives?

The compound is typically synthesized via cyclization reactions. For example, thiosemicarbazide reacts with benzoylisothiocyanate in dry acetonitrile to form intermediates like N-(5-amino-1,3,4-thiadiazol-2-yl) benzamide, which undergoes further functionalization with ethyl cyanoacetate or substituted phenacyl halides to introduce the acetonitrile moiety . Derivatives are synthesized by varying substituents on the benzene ring (e.g., methyl, methoxy, nitro, halogens) via nucleophilic substitution or condensation reactions, achieving yields of 54–71% . Key steps include refluxing in aprotic solvents (e.g., DMF, acetonitrile) with catalysts like triethylamine .

(Basic) What analytical techniques are used to confirm the structure of this compound and its derivatives?

Structural confirmation relies on:

- 1H/13C NMR : Peaks for aromatic protons (δ 7.0–8.0 ppm), NH2 groups (δ ~7.2 ppm), and CH2/CH3 groups (δ 2.4–4.8 ppm) .

- Elemental analysis : Matches calculated vs. observed C, H, N percentages (e.g., C 49.79% vs. 49.90% for derivative 3b) .

- Mass spectrometry : Molecular ion peaks and fragmentation patterns align with expected molecular weights (e.g., m/z 257.31 for ethyl 2-((5-isobutyl-thiadiazol-2-yl)amino)-2-oxoacetate) .

- IR spectroscopy : Stretching vibrations for C≡N (~2200 cm⁻¹) and NH2 (~3300 cm⁻¹) .

(Advanced) How can substituent effects on the benzene ring influence biological activity in derivatives of this compound?

Substituents significantly modulate activity. For example:

- Electron-withdrawing groups (e.g., Cl, NO2) enhance anticancer activity by increasing electrophilicity, as seen in 4-chlorophenyl derivatives (IC50 = 0.084 mmol/L against MCF-7 cells) .

- Hydrophobic groups (e.g., isopropyl) improve blood-brain barrier (BBB) penetration, as demonstrated in NMDA receptor antagonists optimized via FEP-guided design .

- Positional isomerism : A 2,4-dichlorophenyl group increases diuretic activity compared to 4-chloro derivatives due to steric and electronic effects .

(Advanced) What computational methods are used to predict the target interactions of this compound?

- Molecular docking : Assess binding affinity to targets like aromatase (for anticancer activity) using software such as AutoDock Vina. Derivatives with p-tolylamino groups show strong hydrogen bonding with catalytic residues .

- Free Energy Perturbation (FEP) : Guides structural optimization for BBB penetration by calculating relative binding free energies of substituents (e.g., cyclohexylmethyl enhances membrane permeability) .

- QSAR models : Correlate substituent physicochemical properties (e.g., logP, PSA) with activity to prioritize synthetic targets .

(Advanced) How should researchers design cytotoxicity assays to evaluate derivatives of this compound?

- Cell lines : Use cancer-specific lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) and non-cancer controls (e.g., NIH3T3 fibroblasts) to assess selectivity .

- Dose-response curves : Test concentrations in the 0.01–100 µmol/L range, with cisplatin or doxorubicin as positive controls .

- Endpoints : Measure IC50 via MTT or Alamar Blue assays (e.g., IC50 = 0.034 mmol/L for derivative 4y against A549) .

(Advanced) How can contradictory structure-activity data across studies be resolved?

Contradictions often arise from assay variability or substituent positioning. For example:

- Diuretic activity : 4-Chloro derivatives outperform bromo/methyl analogs in one study , while 2,4-dichloro derivatives show higher anticancer activity in another . Resolve by standardizing assay conditions (e.g., animal models, dosage) and validating via orthogonal methods (e.g., in vitro/in vivo correlation).

- BBB penetration : Cyclohexylmethyl groups enhance permeability in NMDA antagonists , but bulky groups may reduce solubility. Balance hydrophobicity (logD ~2–3) and polar surface area (<90 Ų) .

(Basic) What protocols ensure safe handling of this compound in the laboratory?

- PPE : Wear nitrile gloves, lab coats, and safety goggles due to acetonitrile’s toxicity .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates .

- Spill management : Neutralize with activated charcoal and dispose as hazardous waste .

(Advanced) How are physicochemical properties like solubility and logD determined for formulation studies?

- logD (pH 5.5) : Calculated via software (e.g., JChem) or measured using shake-flask methods (logD = ~1.5–2.5 for derivatives) .

- Solubility : Assess in PBS (pH 7.4) or DMSO using HPLC-UV quantification. Derivatives with methoxy groups show improved aqueous solubility (e.g., 3d: 1.2 mg/mL) .

- pKa : Predicted via computational tools (e.g., pKa = 11.12 for thiadiazole analogs) .

(Advanced) What strategies enhance metabolic stability and pharmacokinetics of this compound?

- Prodrug design : Introduce ester groups (e.g., ethoxyimino) to improve oral bioavailability, as seen in ceftaroline fosamil analogs .

- Cytochrome P450 avoidance : Replace metabolically labile groups (e.g., methyl with trifluoromethyl) .

- Plasma stability assays : Incubate derivatives in human plasma (37°C, 24h) and quantify degradation via LC-MS .

(Basic) What in vitro models are used to assess antimycobacterial activity of derivatives?

- Microplate Alamar Blue Assay (MABA) : Screen against Mycobacterium tuberculosis H37Rv, with rifampicin as a control. Active derivatives reduce resazurin fluorescence at IC50 < 10 µg/mL .

- Cytotoxicity counter-screens : Use Vero cells to ensure selectivity (SI > 10) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.